Cas no 102774-86-7 (9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate)

9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate structure
102774-86-7 structure
Product Name:9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate
Numero CAS:102774-86-7
MF:C19H15NO4
MW:321.326705217361
CID:1133294
PubChem ID:10881773
Update Time:2025-04-20

9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate
    • 1-pyrroli<wbr>
    • LogP
    • (9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylic acid,2,5-dioxo-,9H-fluoren-9-ylmethyl ester
    • Fmoc succinimide
    • Fmoc-O-succinimide
    • N-{[(9H-fluoren-9-ylmethoxy)carbonyl]oxy}succinimide
    • N-Fmoc-succinimide
    • n-(9-fluorenylmethoxycarbonyl)succinimide
    • N-[(9-fluorenyl)-methoxycarbonyl]-succinimide
    • BULODOHSYVQOJP-UHFFFAOYSA-N
    • SCHEMBL1202245
    • DTXSID90446998
    • DA-16171
    • 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester
    • 102774-86-7
    • N-(9-fluorenylmethoxycarbonyl)-succinimide
    • N-(9H-fluorene-9-ylmethyloxycarbonyl)succinimide
    • 2,5-dioxo-pyrrolidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester
    • Inchi: 1S/C19H15NO4/c21-17-9-10-18(22)20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
    • Chiave InChI: BULODOHSYVQOJP-UHFFFAOYSA-N
    • Sorrisi: O(C(N1C(CCC1=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Proprietà calcolate

  • Massa esatta: 321.10000
  • Massa monoisotopica: 321.10010796g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 508
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 63.7Ų

Proprietà sperimentali

  • PSA: 63.68000
  • LogP: 3.02240
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd